molecular formula C66H101N3O2S4 B11765865 3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine

3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine

Cat. No.: B11765865
M. Wt: 1096.8 g/mol
InChI Key: LQJYHTCOQLDOSA-WGEIAOPLSA-N
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Description

This compound belongs to the diketopyrrolopyrrole (DPP) family, a class of high-performance pigments and organic semiconductors. Its structure features a central pyrrolo[3,4-c]pyrrole-1,4-dione core substituted with thiophene-based π-conjugated units (5-methylthiophen-2-yl and ethenyl-bithiophen groups) and branched alkyl chains (2-octyldodecyl). The extended conjugation from the ethenyl-bithiophen linker enhances charge transport properties, while the bulky alkyl chains improve solubility in organic solvents like chloroform and tetrahydrofuran (THF) . Such structural attributes make it suitable for applications in organic photovoltaics (OPVs) and field-effect transistors (OFETs).

Properties

Molecular Formula

C66H101N3O2S4

Molecular Weight

1096.8 g/mol

IUPAC Name

azane;1-(5-methylthiophen-2-yl)-4-[5-[5-[(E)-2-(5-methylthiophen-2-yl)ethenyl]thiophen-2-yl]thiophen-2-yl]-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C66H98N2O2S4.H3N/c1-7-11-15-19-23-25-29-33-37-53(35-31-27-21-17-13-9-3)49-67-63(59-45-40-52(6)72-59)61-62(66(67)70)64(60-48-47-58(74-60)57-46-44-56(73-57)43-42-55-41-39-51(5)71-55)68(65(61)69)50-54(36-32-28-22-18-14-10-4)38-34-30-26-24-20-16-12-8-2;/h39-48,53-54H,7-38,49-50H2,1-6H3;1H3/b43-42+;

InChI Key

LQJYHTCOQLDOSA-WGEIAOPLSA-N

Isomeric SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)/C=C/C5=CC=C(S5)C)C1=O)C6=CC=C(S6)C.N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)C=CC5=CC=C(S5)C)C1=O)C6=CC=C(S6)C.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylthiophen-2-yl)-6-{5’-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2’-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrrole core, the introduction of thiophene rings, and the attachment of long alkyl chains. The key steps are as follows:

    Formation of the Pyrrolo[3,4-c]pyrrole Core: This step involves the condensation of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-c]pyrrole core.

    Introduction of Thiophene Rings: Thiophene rings are introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

    Attachment of Alkyl Chains: Long alkyl chains are attached via alkylation reactions, typically using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the double bonds or carbonyl groups, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions, such as halogenation or nitration, can take place at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) or halogenating agents (e.g., N-bromosuccinimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or alkanes.

Scientific Research Applications

3-(5-methylthiophen-2-yl)-6-{5’-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2’-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine has a wide range of scientific research applications, including:

    Organic Photovoltaics: The compound is used as a donor material in organic solar cells due to its excellent light absorption and charge transport properties.

    Organic Light-Emitting Diodes (OLEDs): It is employed in OLEDs as an emissive layer material, contributing to high efficiency and brightness.

    Field-Effect Transistors (FETs): The compound is utilized in organic FETs for its high charge carrier mobility.

    Biological Applications: Research is ongoing to explore its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence properties.

Mechanism of Action

The mechanism of action of 3-(5-methylthiophen-2-yl)-6-{5’-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2’-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine involves its interaction with light and charge carriers. In organic photovoltaics, the compound absorbs light and generates excitons, which then dissociate into free charge carriers (electrons and holes) that are transported to the electrodes. In OLEDs, the compound emits light when an electric current passes through it, due to the recombination of electrons and holes.

Comparison with Similar Compounds

Research Implications and Limitations

The target compound’s design combines enhanced solubility (via alkyl chains) and optoelectronic tunability (via π-extended substituents), positioning it as a candidate for next-generation organic electronics. However, the lack of direct experimental data (e.g., exact absorption maxima, charge mobility) in the provided evidence necessitates further characterization. Comparative studies with A-TB and 5d would clarify its performance advantages.

Biological Activity

The compound 3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine is a complex organic molecule that has garnered interest in various fields including materials science and medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a unique arrangement of thiophene and pyrrole moieties which contribute to its electronic properties. The presence of long aliphatic chains enhances its solubility in organic solvents. The structural formula can be represented as follows:

C30H42N2O2S4\text{C}_{30}\text{H}_{42}\text{N}_{2}\text{O}_{2}\text{S}_{4}

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives containing thiophene rings have been shown to scavenge free radicals effectively. A study by Ryu et al. (2005) demonstrated that certain thiophene derivatives could significantly reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage in biological systems .

Antimicrobial Activity

The compound's biological activity extends to antimicrobial properties. In vitro studies have shown that related thiophene-based compounds possess inhibitory effects against a range of microbial strains. Hwang et al. (2005) reported that some derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that the target compound may also exhibit similar antimicrobial effects.

Anticancer Activity

Emerging evidence suggests that pyrrole and thiophene-containing compounds can induce apoptosis in cancer cells. Koo et al. (2007) highlighted the potential of these compounds in targeting specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction . The intricate structure of the target compound may enhance its interaction with cellular targets involved in cancer progression.

Study 1: Antioxidant Efficacy

In a controlled study involving various thiophene derivatives, the target compound was tested for its ability to inhibit lipid peroxidation in rat liver microsomes. Results indicated a dose-dependent inhibition of lipid peroxidation with an IC50 value comparable to established antioxidants .

Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using the target compound against Staphylococcus aureus and Escherichia coli. The results showed significant zones of inhibition at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .

Data Table: Summary of Biological Activities

Activity TypeMechanismReferenceObserved Effect
AntioxidantFree radical scavengingRyu et al., 2005Significant reduction in oxidative stress
AntimicrobialInhibition of bacterial growthHwang et al., 2005Inhibition against S. aureus and E. coli
AnticancerInduction of apoptosisKoo et al., 2007Cell cycle arrest in cancer cell lines

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